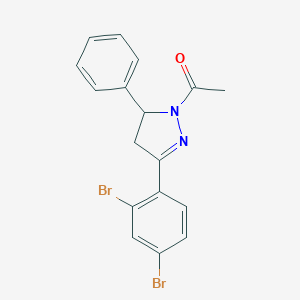![molecular formula C21H16Cl2IN3O3 B304785 N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as an anti-tumor agent and as a potential treatment for tuberculosis. In
Wirkmechanismus
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and pathways involved in tumor growth and tuberculosis infection.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the growth of Mycobacterium tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide in lab experiments is its potential as an anti-tumor agent and anti-tubercular agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide. One area of research could be to further investigate its mechanism of action and optimize its use as an anti-tumor and anti-tubercular agent. Another area of research could be to explore its potential as a treatment for other diseases or conditions. Additionally, more research could be done to investigate the safety and toxicity of this compound.
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has shown promise in various areas of scientific research. While its mechanism of action is not fully understood, it has potential as an anti-tumor and anti-tubercular agent. Future research could focus on optimizing its use in experiments, exploring its potential as a treatment for other diseases, and investigating its safety and toxicity.
Synthesemethoden
The synthesis of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide involves the reaction of isonicotinohydrazide with 4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of anti-tumor agents. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research where this compound has potential applications is in the treatment of tuberculosis. Studies have shown that this compound has anti-tubercular activity and can inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
Eigenschaften
Produktname |
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Molekularformel |
C21H16Cl2IN3O3 |
Molekulargewicht |
556.2 g/mol |
IUPAC-Name |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16Cl2IN3O3/c1-29-19-10-13(11-26-27-21(28)14-5-7-25-8-6-14)9-18(24)20(19)30-12-15-16(22)3-2-4-17(15)23/h2-11H,12H2,1H3,(H,27,28)/b26-11+ |
InChI-Schlüssel |
GLZIIMBRSYIOEF-KBKYJPHKSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)